molecular formula C13H14ClNO B2499459 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1184020-48-1

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2499459
CAS RN: 1184020-48-1
M. Wt: 235.71
InChI Key: QVOBMFHWSJXILC-UHFFFAOYSA-N
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Description

Compounds like “1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one” belong to a class of organic compounds known as substituted pyrrolidines . Pyrrolidines are five-membered rings with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques such as X-ray crystallography . The structure is often influenced by the specific substituents and their positions on the pyrrolidine ring.


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific substituents and reaction conditions. For example, they might undergo reactions with various reagents to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

Scientific Research Applications

  • Stimulant Properties and Central Nervous System Research Application: Researchers use α-PPP to study its effects on the central nervous system. It can increase the release of dopamine and norepinephrine in the brain, making it valuable for understanding neural mechanisms.
  • Antimicrobial Potential

    • Application : Compounds 1a and 1b exhibit good antimicrobial potential, making them candidates for further investigation in the field of infectious diseases .

    Crystallography and Spectroscopy

    • Application : Researchers use techniques like X-ray crystallography and spectroscopy to analyze the crystal structures and spectroscopic properties of this compound. Understanding its solid-state behavior aids in drug design and material science .
  • Chemical Synthesis and Medicinal Chemistry Application: Medicinal chemists utilize it for synthesizing novel compounds with potential therapeutic activity. Its unique structure allows modification for drug development.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some pyrrolidine derivatives have been found to have anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with such compounds can depend on various factors such as their specific structure, the amount and duration of exposure, and the specific biological system in which they are used .

Future Directions

The future directions for research on such compounds could include the development of new synthesis methods, the exploration of new reactions, the investigation of their biological activity, and the optimization of their physical and chemical properties .

properties

IUPAC Name

1-[2-(2-chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-2-13(16)15-9-5-8-12(15)10-6-3-4-7-11(10)14/h2-4,6-7,12H,1,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBMFHWSJXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one

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